1-(2-Iodo-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol This compound is characterized by the presence of an iodine atom, a mercapto group (–SH), and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:
Iodination: The precursor phenyl compound is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Mercapto Group Introduction: The iodinated intermediate is then treated with a thiolating agent, such as thiourea or sodium hydrosulfide, to introduce the mercapto group.
Propanone Formation: The final step involves the formation of the propanone moiety through a reaction with a suitable ketone precursor under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
1-(2-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.
1-(5-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with different positions of the iodine and mercapto groups.
1-(2-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
UBGLYUUMIHQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)I |
Origin of Product |
United States |
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